1-Acetyl-4-benzylpiperazine

概要

説明

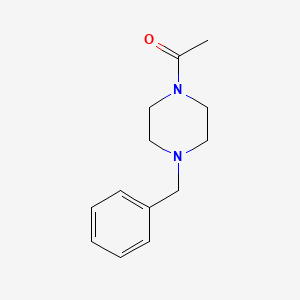

1-Acetyl-4-benzylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions this compound is characterized by the presence of an acetyl group attached to the nitrogen atom at the 1-position and a benzyl group attached to the nitrogen atom at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-benzylpiperazine can be synthesized through several methods. One common approach involves the acetylation of 4-benzylpiperazine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 1-Acetyl-4-benzylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced forms of this compound.

Substitution: Substituted piperazine derivatives.

科学的研究の応用

1-Acetyl-4-benzylpiperazine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

Industry: The compound is utilized in the development of new materials and chemical intermediates for various industrial applications.

作用機序

The mechanism of action of 1-acetyl-4-benzylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, it may inhibit or activate enzymes, affecting metabolic processes and biochemical reactions.

類似化合物との比較

1-Acetyl-4-benzylpiperazine can be compared with other similar compounds, such as:

1-Benzylpiperazine: A stimulant with effects similar to amphetamines.

4-Benzylpiperidine:

1-Acetylpiperazine: A simpler analog without the benzyl group.

Uniqueness: this compound is unique due to the presence of both acetyl and benzyl groups, which confer distinct chemical and biological properties

生物活性

1-Acetyl-4-benzylpiperazine (ABP) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of ABP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by an acetyl group at the nitrogen atom and a benzyl group at the 4-position. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly receptors involved in pain modulation and neuropharmacology.

Analgesic Effects

Recent studies have highlighted the analgesic properties of ABP. In a study investigating benzylpiperazine derivatives, ABP exhibited significant affinity for sigma-1 receptors (σ1R), which are implicated in pain signaling pathways. The compound demonstrated dose-dependent antinociceptive effects in mouse models of inflammatory pain and neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain management .

Neuroprotective Properties

ABP has been shown to exert neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's interaction with σ1R is thought to modulate neuroinflammation and oxidative stress, mechanisms that are critical in conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that compounds similar to ABP can enhance neuronal survival under stress conditions by reducing reactive oxygen species (ROS) production .

Cytotoxicity

Despite its therapeutic potential, ABP also exhibits cytotoxic effects at higher concentrations. Studies using primary cell lines indicated that piperazine derivatives, including ABP, can lead to concentration-dependent cytotoxicity, characterized by increased lactate dehydrogenase (LDH) release and oxidative stress markers . These findings underscore the importance of dosage in therapeutic applications.

Case Studies

The biological activity of this compound can be attributed to its interactions with several receptor systems:

- Sigma Receptors : ABP acts primarily as an antagonist at σ1R, influencing pain perception and neuroprotection.

- Dopaminergic Systems : The structural similarity to other piperazine derivatives suggests potential interactions with dopaminergic pathways, which may contribute to its psychoactive effects.

- Oxidative Stress Modulation : By reducing ROS production, ABP may protect against cellular damage in neurodegenerative contexts.

特性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLXJRLWMCLBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。